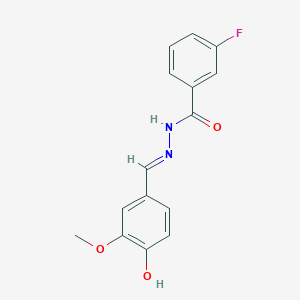![molecular formula C26H34N2O3 B6114053 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6114053.png)
4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine, also known as BML-210, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression that can result in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis, as well as the modulation of gene expression. In addition, 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression. However, one limitation is that the compound may have off-target effects that could impact the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine, including the development of more potent and selective HDAC inhibitors, the investigation of its potential use in combination with other cancer therapies, and the exploration of its potential therapeutic applications in other diseases beyond cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine and its effects on gene expression.
Synthesemethoden
4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine can be synthesized using a multi-step process that involves the reaction of 4-(benzyloxy)benzyl chloride with piperidine, followed by the reaction of the resulting compound with morpholine and propanoyl chloride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine has been studied for its potential therapeutic applications, particularly in the field of cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. 4-(3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}propanoyl)morpholine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c29-26(28-15-17-30-18-16-28)13-10-22-7-4-14-27(19-22)20-23-8-11-25(12-9-23)31-21-24-5-2-1-3-6-24/h1-3,5-6,8-9,11-12,22H,4,7,10,13-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWJVYJISOFRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OCC3=CC=CC=C3)CCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(2-furylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6113973.png)
![2-{[4-(diethylamino)phenyl]amino}-6-propyl-4(3H)-pyrimidinone](/img/structure/B6113983.png)
![N-(2,5-dimethoxybenzyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113993.png)
![4-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B6114005.png)
![N-allyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6114008.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6114016.png)
![4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B6114022.png)
![1-[2-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6114029.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6114037.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6114044.png)
![4-{[(4-iodophenyl)amino]carbonyl}isophthalic acid](/img/structure/B6114047.png)
![3-[4-(4-benzoyl-1-piperazinyl)-4-oxobutyl]-1H-indole](/img/structure/B6114050.png)

